molecular formula C17H18Cl2N2O B2566766 (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 365421-20-1

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No. B2566766
CAS RN: 365421-20-1
M. Wt: 337.24
InChI Key: BYOAEQKABPTZTR-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is commonly referred to as SGT-78 and is used for scientific research purposes. SGT-78 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.

Scientific Research Applications

Chemical Structure and Properties

The compound (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide is part of a broader class of chemicals known as enaminones, which have garnered attention in various scientific studies due to their unique chemical properties and potential applications in diverse fields. Enaminones are characterized by their enamine-keto structures, enabling them to participate in a variety of chemical reactions and exhibit distinct physicochemical characteristics. These compounds have been studied for their hydrogen bonding capabilities, as demonstrated in the analysis of similar enaminone structures, revealing insights into their molecular conformations and interactions (Kubicki et al., 2000).

Application in Catalysis and Chemical Synthesis

A notable application of related chemical structures is in the field of catalysis and chemical synthesis. For instance, the selective hydrogenation of phenol derivatives to cyclohexanone, an important intermediate in the production of polyamides, has been facilitated by catalysts involving similar compounds. This process highlights the role of such structures in promoting efficient and selective chemical transformations under mild conditions (Wang et al., 2011).

Pharmaceutical Research and Drug Development

In pharmaceutical research, enaminones, akin to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide, have been explored for their therapeutic potentials, particularly as anticonvulsants. Studies have shown that certain enaminones can modulate synaptic transmission in the brain by affecting extracellular GABA levels, offering a mechanism for their anticonvulsant effects. This research provides a foundation for developing new medications targeting neurological conditions such as epilepsy (Kombian et al., 2005).

Materials Science and Polymer Synthesis

Further extending their applicability, compounds with structural similarities to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide have been investigated in the synthesis of new polyamides and copolyamides for materials science. These studies contribute to the development of novel materials with potential applications in various industrial and technological domains (Aly & Kuckling, 2015).

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-6-7-14(18)9-15(12)19/h6-9,11,16H,2-5H2,1H3,(H,21,22)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOAEQKABPTZTR-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide

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